2,2,2-Trichloroethyl acrylate

Übersicht

Beschreibung

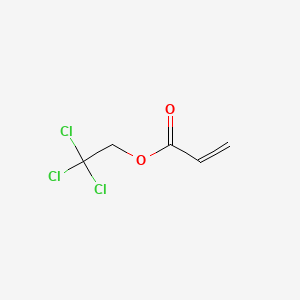

2,2,2-Trichloroethyl acrylate is an organic compound with the molecular formula C5H5Cl3O2. It is a colorless liquid that is primarily used in organic synthesis and polymer chemistry. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the production of various materials and chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2,2-Trichloroethyl acrylate can be synthesized through the esterification of acryloyl chloride with 2,2,2-trichloroethanol. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like benzene or toluene under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trichloroethyl acrylate undergoes various types of chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.

Substitution Reactions: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: It can hydrolyze to form acrylic acid and 2,2,2-trichloroethanol.

Common Reagents and Conditions

Triethylamine: Used as a base in the esterification reaction.

Benzene or Toluene: Common solvents for the reaction.

Acryloyl Chloride: Reactant used in the synthesis.

Major Products Formed

Poly(this compound): Formed through polymerization.

Acrylic Acid and 2,2,2-Trichloroethanol: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trichloroethyl acrylate has several applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

Material Science: Used in the development of coatings, adhesives, and other materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2,2-Trichloroethyl acrylate involves its reactivity with various nucleophiles and electrophiles. The acrylate group is highly reactive, allowing it to participate in polymerization and other addition reactions. The trichloroethyl group can undergo substitution reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,2-Trichloroethanol: Used as a precursor in the synthesis of 2,2,2-Trichloroethyl acrylate.

2,2,2-Trichloroethyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.

2-Chloroethyl acrylate: Contains a chloroethyl group instead of a trichloroethyl group.

Uniqueness

This compound is unique due to its combination of the acrylate group and the trichloroethyl group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring both polymerization and substitution reactions .

Biologische Aktivität

Overview

2,2,2-Trichloroethyl acrylate (TCEA) is an organic compound with the molecular formula CHClO. It is primarily recognized for its role in polymer chemistry and organic synthesis. This compound exhibits significant biological activity, particularly through its interactions with various enzymes and its potential applications in material science.

- Molecular Weight : 203.45 g/mol

- Boiling Point : 31.5 °C (0.5 mmHg)

- Density : 1.376 g/cm³

TCEA's biological activity is largely attributed to its reactivity as an acrylate. The acrylate group is highly reactive, enabling it to participate in polymerization and addition reactions. The trichloroethyl group can undergo substitution reactions, making TCEA a versatile intermediate in organic synthesis and a useful monomer for producing polymers with specific properties .

Polymer Chemistry

TCEA is utilized as a monomer in the synthesis of various polymers. These polymers can exhibit unique properties such as improved adhesion, hydrophobicity, and thermal stability. Research has demonstrated that copolymerization of TCEA with other monomers can yield materials suitable for coatings and adhesives .

Toxicological Studies

Toxicological assessments have indicated that TCEA may pose health risks due to its irritant properties and potential to interfere with biological systems. Studies have shown that exposure to similar chlorinated compounds can lead to adverse effects on human health, including endocrine disruption and carcinogenicity .

Case Studies

- Polymer Synthesis : A study demonstrated the successful radical copolymerization of TCEA with other acrylates, resulting in materials with enhanced mechanical properties and thermal resistance. The copolymers showed varying degrees of conversion (32-87%) depending on the feed ratios used during synthesis .

- Toxicity Assessment : Research highlighted the potential toxic effects of TCEA-like compounds on mitochondrial function, suggesting that exposure could lead to complex toxicities and organ pathologies .

Research Findings

Eigenschaften

IUPAC Name |

2,2,2-trichloroethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNDMWZEMQAWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963306 | |

| Record name | 2,2,2-Trichloroethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44925-09-9 | |

| Record name | 2-Propenoic acid, 2,2,2-trichloroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044925099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trichloroethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of 2,2,2-Trichloroethyl acrylate and its polymers?

A1: this compound is a monomer that can be polymerized to form hard, transparent polymers [, ]. These polymers have been studied for their thermal properties, including their decomposition temperature and glass transition temperature []. The research also investigated the limiting oxygen index of the polymers, which is a measure of their flammability [].

Q2: How is this compound polymerized?

A2: The research indicates that this compound can be polymerized via radical polymerization using 2,2′-Azobis(isobutyronitrile) (AIBN) as an initiator []. This process can be carried out in bulk to produce solid blocks or in solution using benzene as a solvent [].

Q3: What is the significance of studying the aryl-substituted derivatives of this compound?

A3: Researchers synthesized and polymerized various aryl-substituted derivatives of this compound, including those with phenyl, 4-chlorophenyl, 4-bromophenyl, and 2,5-dichlorophenyl groups []. This approach allows for the investigation of how the structure of the aryl substituent influences the properties of the resulting polymers, such as their thermal stability and flammability [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.